molecular formula C7H5BrClI B6326190 1-Bromomethyl-3-chloro-5-iodo-benzene CAS No. 912343-41-0

1-Bromomethyl-3-chloro-5-iodo-benzene

Cat. No. B6326190
CAS RN: 912343-41-0
M. Wt: 331.37 g/mol
InChI Key: SSCONICDGVAQHJ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-iodobenzene is a compound with the molecular formula C6H3BrClI . It has an average mass of 317.349 Da and a monoisotopic mass of 315.815125 Da . It is also known by other names such as 1-Brom-3-chlor-5-iodbenzol, 1-Bromo-3-chloro-5-iodobenzène, and Benzene, 1-bromo-3-chloro-5-iodo- .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-5-iodobenzene consists of a benzene ring substituted with bromo, chloro, and iodo groups . The exact positions of these substituents on the benzene ring can be determined by specific naming conventions in organic chemistry.


Physical And Chemical Properties Analysis

1-Bromo-3-chloro-5-iodobenzene has a molecular weight of 317.35 . It has a density of 2.273 g/cm3 and a boiling point of 280.408 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Non-Peptide Small Molecular Antagonists

The compound has been used in the synthesis of benzamide derivatives, which act as non-peptide CCR5 antagonists. These derivatives were synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through a series of reactions including elimination, reduction, and bromination. The synthesized products were characterized and tested for biological activity, demonstrating their potential in the development of therapeutic agents (H. Bi, 2015).

Crystal Structure Analysis

1-Bromomethyl-3-chloro-5-iodo-benzene and its derivatives have been studied for their crystal structures to understand their supramolecular features. These studies include investigations of hydrogen bonding, π–π interactions, and N⋯I contacts, which are crucial for the design of materials with specific properties. The analysis of these compounds helps in the understanding of molecular interactions and packing motifs, which is essential for the development of new materials (Timo Stein, F. Hoffmann, M. Fröba, 2015).

Conformational Studies

Research has also been conducted on the conformational properties of compounds related to this compound. Studies on carbon-halogen stretching frequencies, dipole moments, and conformation of halogenomethylcyclohexanes and related compounds have provided insights into the conformational preferences and energetic properties of these molecules. This research contributes to the understanding of molecular structure and reactivity, which is beneficial for the synthesis and application of such compounds in various chemical contexts (C. Altona, H. J. Hageman, E. Havinga, 2010).

Development of CCR5 Antagonists

The compound has played a role in the development of novel CCR5 antagonists, which are important in the context of treating diseases such as HIV. By undergoing reactions with various intermediates, researchers have been able to synthesize and characterize new non-peptide CCR5 antagonists, showcasing the compound's utility in medicinal chemistry research (Cheng De-ju, 2014).

properties

IUPAC Name

1-(bromomethyl)-3-chloro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCONICDGVAQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred ice-cooled solution of triphenylphosphine in 10 mL of CH2Cl2 was added dropwise a solution of bromine in 5 ml of CH2Cl2. After the reaction mixture was stirred at room temperature for 30 min and cooled at ice bath temperature, a solution of the above (3-chloro-5-iodo-phenyl)-methanol in 15 ml of CH2Cl2 was added dropwise. The reaction mixture was stirred 0° C. for another 1 h and concentrated. The residue was washed with hexane several times and the combined hexane layer was concentrated to give 1-bromomethyl-3-chloro-5-iodo-benzene (1.2 g, 97%).
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